1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
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Description
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
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Scientific Research Applications
1. Cycloaddition Reactions and Synthesis of Cyclopropanes
The addition of diazomethane and diazoethane to certain sulfonyl-containing compounds has been explored for synthesizing optically pure cyclopropanes. These reactions exhibit pi-facial selectivity and can be influenced by the presence of certain catalysts, leading to inversion of selectivity. This method provides a pathway for creating optically pure cyclopropane derivatives from sulfonyl pyrazolines, which are significant in synthesizing compounds with potential medicinal properties (Cruz et al., 2009).
2. Synthesis of Diazepane and Diazocane Systems
Research into the synthesis of diazepane or diazocane systems involves a two-step approach, starting with a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This process yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, highlighting the versatility of sulfonyl-containing compounds in synthesizing complex nitrogen-containing rings (Banfi et al., 2007).
3. Antioxidant Activity of Sulfonyl Compounds
A study on the synthesis and antioxidant activity of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) demonstrated that these compounds show significant radical scavenging activity. The presence of methoxy substituents on the aromatic ring was found to enhance the antioxidant activity, indicating the potential of sulfonyl-containing compounds in developing antioxidant agents (Lavanya et al., 2014).
4. Cycloaddition of Diazomethane with Sulfonyl-Activated Double Bonds
The reaction of diazomethane with α,β-unsaturated sulfones has been studied, producing 1- or 2-pyrazolines depending on the reaction conditions. This research highlights the chemical behavior of sulfones in cycloaddition reactions, which is crucial for synthesizing various pyrazoline derivatives with potential applications in medicinal chemistry and material science (Helder et al., 1973).
Properties
IUPAC Name |
1-cyclobutyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,18-8-6-17(7-9-18)22-13-2-10-19-22)21-12-3-11-20(14-15-21)16-4-1-5-16/h2,6-10,13,16H,1,3-5,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHGDQRKRRJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.